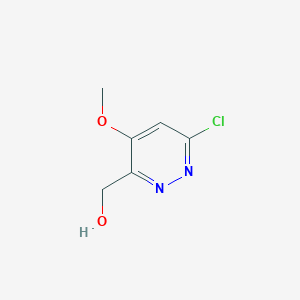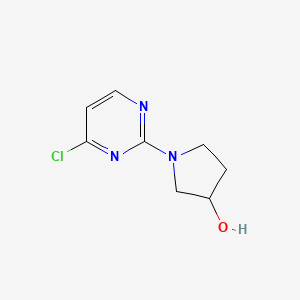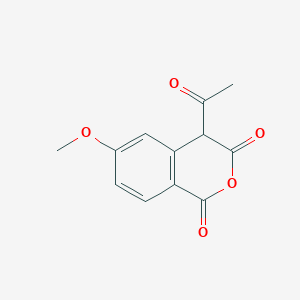
4-Acetyl-6-methoxyisochroman-1,3-dione
描述
4-Acetyl-6-methoxyisochroman-1,3-dione is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol . This compound is known for its unique structural features, which include an isochroman ring system substituted with acetyl and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 4-Acetyl-6-methoxyisochroman-1,3-dione involves several steps. One common synthetic route starts with the sulfonation of p-toluic acid using concentrated sulfuric acid, followed by fusion with potassium hydroxide to yield 3-hydroxy-4-methylbenzoic acid . This intermediate undergoes methylation with dimethyl sulfate and sodium hydroxide under reflux conditions to form 3-methoxy-4-methylbenzoic acid . The subsequent steps involve cyclization with acetic anhydride and pyridine in dry ether to produce 4-acetyl-7-methoxy-6-methylisochroman-1,3-dione . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
化学反应分析
4-Acetyl-6-methoxyisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
科学研究应用
4-Acetyl-6-methoxyisochroman-1,3-dione is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Acetyl-6-methoxyisochroman-1,3-dione involves its interaction with various molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
4-Acetyl-6-methoxyisochroman-1,3-dione can be compared with other similar compounds, such as:
4-Acetyl-7-methoxy-6-methylisochroman-1,3-dione: This compound has a similar structure but with an additional methyl group, which may affect its reactivity and biological activity.
3,4-Dihydroxy-7-methoxy-3,6-dimethylisocoumarin: This compound has hydroxyl groups instead of the acetyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
918662-40-5 |
|---|---|
分子式 |
C12H10O5 |
分子量 |
234.20 g/mol |
IUPAC 名称 |
4-acetyl-6-methoxy-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C12H10O5/c1-6(13)10-9-5-7(16-2)3-4-8(9)11(14)17-12(10)15/h3-5,10H,1-2H3 |
InChI 键 |
NJCYEMDJSJLAGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1C2=C(C=CC(=C2)OC)C(=O)OC1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
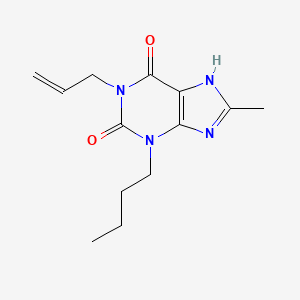
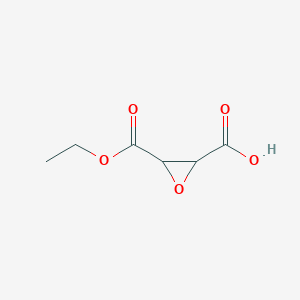
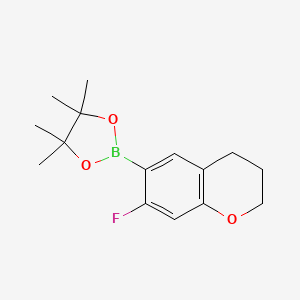
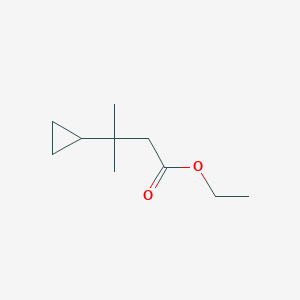
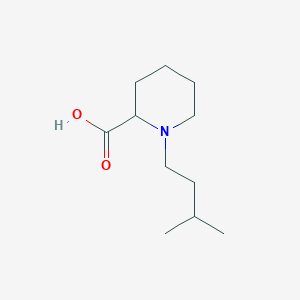
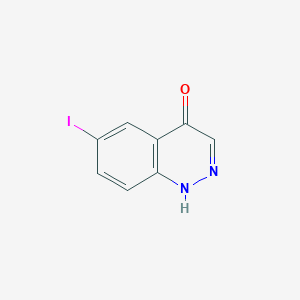

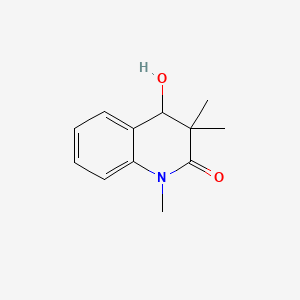

![Ethyl 3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8782657.png)
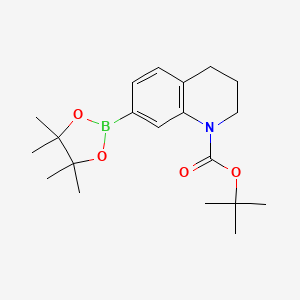
![(3R)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8782667.png)
